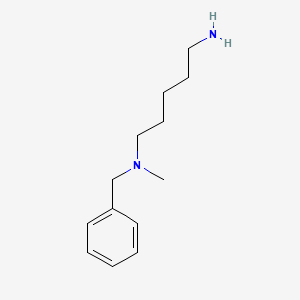
N'-benzyl-N'-methylpentane-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-benzyl-N’-methylpentane-1,5-diamine” is a synthetic diamine that exhibits biological activities similar to those of capsaicin1. It is also known as B-012 or capsaicin analogue1.
Synthesis Analysis
The synthesis of “N’-benzyl-N’-methylpentane-1,5-diamine” is not explicitly mentioned in the search results. However, a related compound, 2-Methylpentamethylenediamine, is obtained by the hydrogenation of 2-methylglutaronitrile2.Molecular Structure Analysis
The molecular formula of “N’-benzyl-N’-methylpentane-1,5-diamine” is C13H22N21. The InChI string representation of its structure is InChI=1S/C13H22N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12,14H2,1H31.
Chemical Reactions Analysis
Specific chemical reactions involving “N’-benzyl-N’-methylpentane-1,5-diamine” are not available in the search results. However, a related compound, 2-Methylpentamethylenediamine, can serve as a curing agent for epoxy resin systems2. It provides toughness, low blush, uniform finish, high gloss, and improves UV stability2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-benzyl-N’-methylpentane-1,5-diamine” are not explicitly mentioned in the search results. However, a related compound, 1,5-Diamino-2-methylpentane, has a boiling point of 193 °C (lit.), a density of 0.86 g/mL at 25 °C (lit.), and a refractive index n20/D 1.459 (lit.)3.Aplicaciones Científicas De Investigación
Carbon Dioxide Absorption
One significant application of related diamines in scientific research is in the field of carbon dioxide (CO2) absorption. Research by Azhgan, Farsi, and Eslamloueyan (2016) focused on the use of aqueous solutions of 1,5-diamino-2-methylpentane (DAMP) for CO2 absorption in an isothermal batch reactor. They found that DAMP shows promising absorption and desorption capacities compared to traditional amines like MEA and MDEA, indicating its potential in carbon capture technologies (Azhgan, Farsi, & Eslamloueyan, 2016).
Polymer and Nanocomposite Fabrication
Another area of application is in the synthesis of new materials. Seyedjamali and Pirisedigh (2012) synthesized a new diamine monomer used for sol–gel fabrication of polyimide (PI)/titania nanohybrid films. This research highlights the role of diamines in producing materials with high thermal stability and UV–vis absorption efficiency, important for various industrial applications (Seyedjamali & Pirisedigh, 2012).
Catalysis and Organic Transformations
In catalysis, the transformation of hydrocarbons over catalysts has been a subject of interest. For example, research by Karpinski and Clarke (1975) explored the formation of benzene and cyclohexane from hydrocarbons over iridium and iridium-gold catalysts. Their work provides insights into the mechanisms of hydrocarbon transformation, indicating the versatility of diamines in catalytic processes (Karpinski & Clarke, 1975).
Environmental Degradation of Pollutants
Diamines also find applications in the environmental degradation of pollutants. Huntscha et al. (2014) investigated the aerobic biological degradation of benzotriazoles, common environmental micropollutants, in activated sludge. They identified major transformation products and elucidated degradation pathways, demonstrating the potential of diamines in environmental remediation (Huntscha et al., 2014).
Safety And Hazards
The safety and hazards of “N’-benzyl-N’-methylpentane-1,5-diamine” are not explicitly mentioned in the search results. However, a related compound, 1,5-Diamino-2-methylpentane, is known to be hazardous. It can cause burns, is corrosive to skin, harmful when swallowed, and can cause pulmonary edema and acute pneumonitis when inhaled in high concentrations3.
Direcciones Futuras
The future directions of “N’-benzyl-N’-methylpentane-1,5-diamine” are not explicitly mentioned in the search results. However, it is known to exhibit biological activities similar to those of capsaicin1, suggesting potential applications in related fields.
Propiedades
IUPAC Name |
N'-benzyl-N'-methylpentane-1,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIDOZCBSCCLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCN)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzyl-N'-methylpentane-1,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)
![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)
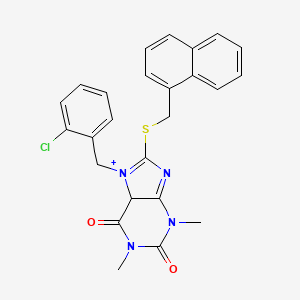
![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)
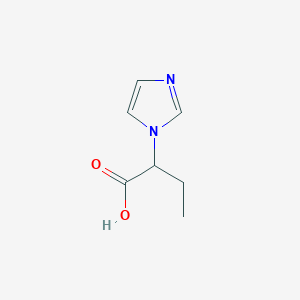
![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2564881.png)
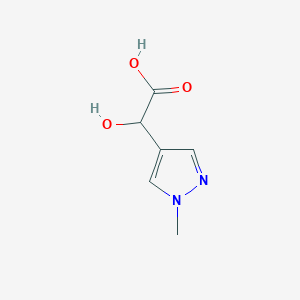

![[5-Bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol](/img/structure/B2564886.png)
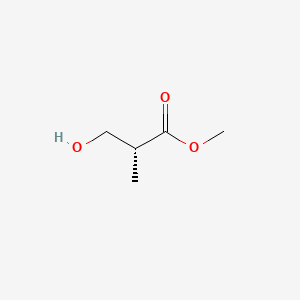
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2564890.png)
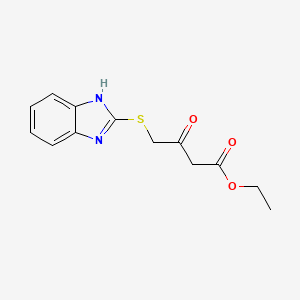
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2564894.png)